molecular formula C13H19NO B501505 4-ethyl-N-isobutylbenzamide

4-ethyl-N-isobutylbenzamide

Cat. No.: B501505
M. Wt: 205.3g/mol
InChI Key: VDVVFHCSHUDDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-N-isobutylbenzamide is a benzamide derivative characterized by an ethyl group at the para position of the benzene ring and an isobutyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and bioactivity .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

4-ethyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO/c1-4-11-5-7-12(8-6-11)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

VDVVFHCSHUDDPA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethyl-N-isobutylbenzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Key Functional Groups LogP* (Predicted) Synthesis Yield (%)
This compound C₁₃H₁₉NO 205.30 Isobutyl (branched) Benzamide, Ethyl ~3.2 Not reported
4-Ethyl-N-phenylbenzamide C₁₅H₁₅NO 225.29 Phenyl (aromatic) Benzamide, Ethyl ~3.8 97.3
4-[Butyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide C₂₂H₂₆N₃O₄S₂ 484.65 Butyl-ethyl sulfamoyl Benzamide, Sulfamoyl, Benzothiazole ~5.1 Not reported
2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide C₂₂H₂₄N₂O₂S 380.50 Thiazol-2-yl Benzamide, Ethoxy, Thiazole ~4.7 Not reported

*LogP: Predicted octanol-water partition coefficient using computational tools.

Key Observations:

  • N-Substituent Effects: The isobutyl group in this compound introduces steric hindrance and increases lipophilicity compared to the phenyl group in 4-ethyl-N-phenylbenzamide. This may reduce solubility in polar solvents but enhance membrane permeability .
  • Synthesis Challenges :
    • The high yield (97.3%) reported for 4-ethyl-N-phenylbenzamide suggests efficient amidation under mild conditions. However, bulkier isobutyl groups might reduce reaction efficiency due to steric effects.
  • Thermal Properties :
    • Aromatic N-substituents (e.g., phenyl) typically elevate melting points compared to aliphatic groups (e.g., isobutyl) due to π-π stacking interactions.

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